n-Butyl cyclopentadiene

Metallocene Catalysis Gas-Phase Polymerization Ethylene Polymerization

n-Butyl cyclopentadiene (CAS 62247-87-4), with molecular formula C9H14 and molecular weight 122.21 g/mol, is a mono-alkyl-substituted cyclopentadiene derivative featuring an n-butyl group on the cyclopentadienyl ring. This compound serves primarily as a ligand precursor for the synthesis of metallocene complexes—particularly bis(n-butylcyclopentadienyl)zirconium dichloride ((nBuCp)2ZrCl2) and the analogous hafnium complex—which are employed as single-site catalysts for alpha-olefin polymerization.

Molecular Formula C9H14
Molecular Weight 122.21 g/mol
CAS No. 62247-87-4
Cat. No. B8740528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyl cyclopentadiene
CAS62247-87-4
Molecular FormulaC9H14
Molecular Weight122.21 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC1
InChIInChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6,8H2,1H3
InChIKeyFTFYDDRPCCMKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Butyl Cyclopentadiene (CAS 62247-87-4): Organometallic Ligand Precursor for Metallocene Catalyst Synthesis


n-Butyl cyclopentadiene (CAS 62247-87-4), with molecular formula C9H14 and molecular weight 122.21 g/mol, is a mono-alkyl-substituted cyclopentadiene derivative featuring an n-butyl group on the cyclopentadienyl ring . This compound serves primarily as a ligand precursor for the synthesis of metallocene complexes—particularly bis(n-butylcyclopentadienyl)zirconium dichloride ((nBuCp)2ZrCl2) and the analogous hafnium complex—which are employed as single-site catalysts for alpha-olefin polymerization [1]. Unlike unsubstituted cyclopentadiene or sterically encumbered tert-butyl derivatives, the n-butyl substituent provides an intermediate steric profile that confers specific activity and polymer property outcomes in both homogeneous and supported catalytic systems [2].

n-Butyl Cyclopentadiene (CAS 62247-87-4): Why Alkyl Substituent Identity Dictates Catalytic Performance and Cannot Be Assumed Interchangeable


The alkyl substituent on the cyclopentadienyl ring is not a passive structural feature—it directly modulates both the steric protection of the catalytic active site and the electronic density at the metal center in the resulting metallocene complex [1]. Systematic investigations of mono-substituted bis(cyclopentadienyl)zirconium dichloride catalysts of formula (CpR)2ZrCl2 demonstrate that polymerization activity, polymer molecular weight, and polydispersity exhibit non-linear dependence on substituent size [2]. Specifically, an optimum ligand size exists for high catalytic activity, and substituents that are too small (e.g., methyl) or too bulky (e.g., tert-butyl) can produce dramatically different performance profiles relative to the n-butyl analog [2]. Consequently, substituting n-butyl cyclopentadiene with a different alkyl variant—even one differing by a single methylene unit or isomer configuration—without empirical validation of the resulting catalyst's performance may lead to unpredictable and potentially suboptimal polymerization outcomes [3].

n-Butyl Cyclopentadiene (CAS 62247-87-4) Quantitative Differentiation Evidence: Comparative Performance Data for Scientific Selection


n-Butyl Cyclopentadienyl Zirconocene: Comparative Polymerization Activity in Gas-Phase Ethylene Polymerization Relative to Unsubstituted Cp Analog

In gas-phase ethylene polymerization at 80°C and 1.4 MPa using bis(n-butylcyclopentadienyl)zirconium dichloride ((nBuCp)2ZrCl2)/MAO supported on porous crosslinked polymer particles (CAT1), the catalyst system achieved average polymerization activities of 12.3–15.5 ton PE (mol Zr h)−1 [1]. This activity level is substantially lower than that reported for the unsubstituted bis(cyclopentadienyl)zirconium dichloride (Cp2ZrCl2) analog, which exhibits significantly higher activity under comparable conditions due to reduced steric hindrance around the active site [2]. The reduced activity of the n-butyl-substituted catalyst is consistent with the established structure-activity relationship wherein polymerization activity decreases with increasing substituent size beyond an optimum (R = Et, iPr) [2].

Metallocene Catalysis Gas-Phase Polymerization Ethylene Polymerization

n-Butyl Cyclopentadienyl Zirconocene: Narrower Polydispersity Index (PDI) Compared to Unsubstituted Cp Analog in Gas-Phase Polymerization

The (nBuCp)2ZrCl2/MAO catalyst supported on porous crosslinked polymer (CAT1) produced polyethylene with a polydispersity index (PDI) range of 2.3–2.7 [1]. This value falls within the narrow range typical of single-site metallocene catalysts and is notably narrower than the PDI values of 3.5–6.4 obtained with the same catalyst on a different support (CAT2) [1]. Cross-study comparison with unsubstituted Cp2ZrCl2 catalysts reveals that n-butyl substitution contributes to maintaining a narrow molecular weight distribution while providing enhanced solubility and stability of the metallocene complex [2].

Polyethylene Molecular Weight Distribution Supported Metallocene

n-Butyl Cyclopentadienyl Hafnocene: Validated Commercial-Scale Production of Metallocene Linear Low-Density Polyethylene (mLLDPE)

Bis(n-butylcyclopentadienyl)hafnium dichloride and its dibenzyl derivative have been demonstrated in patent literature for the commercial-scale production of metallocene linear low-density polyethylene (mLLDPE) in slurry loop reactors [1]. Under polymerization conditions of 42 bar pressure, 86°C temperature, and C6/C2 molar ratio of 130 mol/kmol in flash gas, the (nBuCp)2Hf-based catalyst produced a unimodal ethylene-hexene copolymer with density of 922 kg/m³ and melt flow rate (MFR2) of 1.3 g/10 min [1]. This validated industrial application distinguishes n-butyl cyclopentadiene-derived hafnocenes from methyl- or unsubstituted analogs, which may not yield equivalent copolymer composition or processability profiles under identical commercial reactor conditions.

mLLDPE Hafnocene Slurry Loop Polymerization

n-Butyl Cyclopentadienyl Zirconocene: Isotacticity Control in Propylene Polymerization Relative to Methyl-Substituted Analogs

In propylene polymerization studies using non-bridged bis(substituted-cyclopentadienyl)zirconium dichloride ((RCp)2ZrCl2)/MAO catalysts, the isotactic sequence of polypropylene—quantified by the pentad meso sequence ([mmmm])—increased with the formula weight of the alkyl substituent in mono-alkyl substituted catalysts [1]. This class-level structure-property relationship indicates that n-butyl substitution (higher formula weight than methyl or ethyl) is expected to yield polypropylene with higher isotacticity relative to smaller alkyl substituents under comparable polymerization conditions [1]. The stereochemical control mechanism is primarily chain-end controlled, and lowering polymerization temperature further enhances isotacticity [1].

Isotactic Polypropylene Stereo-control Metallocene

Thermal Stability Differentiation: sec-Butyl Cyclopentadiene Thermal Stability Data and the Absence of Direct n-Butyl Analog Comparative Data

Literature data on thermal stability of alkyl-substituted cyclopentadienes are limited. A study of mono-sec-butylcyclopentadiene demonstrated thermal stability in the temperature range 300–500°C [1]. However, no directly comparable thermal stability data for n-butyl cyclopentadiene under identical experimental conditions were identified in the accessible literature. The isomeric difference (n-butyl vs. sec-butyl) may influence thermal behavior, but the absence of head-to-head comparative data precludes definitive quantitative differentiation on this dimension. Researchers requiring precise thermal stability benchmarks should request custom thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) data from vendors.

Thermal Stability Alkyl Cyclopentadiene Diels-Alder

n-Butyl Cyclopentadiene (CAS 62247-87-4): Validated Application Scenarios for Research and Industrial Procurement


Industrial-Scale Metallocene LLDPE Film Production Using Hafnocene Catalysts

n-Butyl cyclopentadiene is the ligand precursor of choice for synthesizing bis(n-butylcyclopentadienyl)hafnium complexes validated in patent literature for commercial mLLDPE production in slurry loop reactors [1]. Under process conditions of 42 bar, 86°C, and C6/C2 ratio of 130 mol/kmol, the (nBuCp)2Hf catalyst yields a unimodal copolymer with density 922 kg/m³ and MFR2 1.3 g/10 min—properties suitable for high-performance packaging films [1].

Gas-Phase Ethylene Polymerization for Narrow Polydispersity Polyethylene Resins

Researchers and producers seeking polyethylene with narrow molecular weight distribution (PDI 2.3–2.7) should select n-butyl cyclopentadiene for preparing (nBuCp)2ZrCl2/MAO catalysts on optimized supports [2]. This narrow PDI, characteristic of single-site metallocene catalysis, enables uniform polymer properties for applications requiring precise mechanical performance and clarity [2].

Controlled-Activity Zirconocene Catalyst Development Requiring Intermediate Steric Bulk

n-Butyl cyclopentadiene occupies an intermediate position in the substituent size continuum between methyl/ethyl (lower steric protection) and tert-butyl (excessive bulk leading to activity collapse) [3]. This intermediate steric profile makes nBuCp the appropriate precursor when catalytic activity needs to be moderated relative to unsubstituted or small-alkyl analogs—for instance, in exotherm-sensitive polymerization processes or when slower, more controlled propagation kinetics are desirable [3].

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